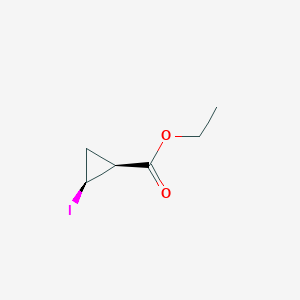

Ethyl cis-2-iodocyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Rings in Modern Organic Synthesis

Cyclopropane rings are not merely geometric curiosities; they are integral components in a vast array of biologically active natural products and pharmaceutical agents. Their inherent ring strain, a consequence of the compressed 60° C-C-C bond angles compared to the ideal 109.5° for sp³ hybridized carbon, imparts unique chemical reactivity. This strain energy, approximately 29 kcal/mol, makes cyclopropanes susceptible to ring-opening reactions, providing a pathway to more complex molecular skeletons. youtube.com

The presence of cyclopropane moieties in natural products like terpenoids, alkaloids, and fatty acids underscores their evolutionary selection for specific biological functions. nih.gov Consequently, the development of synthetic methodologies to introduce cyclopropane rings into molecules, a process known as cyclopropanation, has been a major focus of organic synthesis research. numberanalytics.comsynarchive.comyoutube.comwikipedia.orgorgosolver.com These methods allow chemists to harness the unique conformational constraints and reactivity of the cyclopropane unit to design and construct novel therapeutic agents and materials.

Overview of Halogenated Cyclopropanes as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the cyclopropane ring further enhances its synthetic potential. Halogenated cyclopropanes serve as valuable intermediates, with the halogen acting as a versatile functional handle for a variety of chemical transformations. The nature of the halogen influences the reactivity, with iodinated cyclopropanes exhibiting distinct properties compared to their chlorinated or brominated counterparts.

Unique Reactivity Profile of Iodinated Cyclopropane Systems

The carbon-iodine bond in iodinated cyclopropanes is the longest and weakest among the halogens, leading to a unique reactivity profile. This characteristic facilitates a range of transformations that are often not as readily achieved with other halogenated cyclopropanes.

One of the key reactions of iodinated cyclopropanes is their ability to form organometallic reagents, such as Grignard reagents. adichemistry.comuni-muenchen.de This is typically achieved through a halogen-metal exchange reaction. The resulting cyclopropyl (B3062369) Grignard reagent can then participate in a wide array of carbon-carbon bond-forming reactions, adding to the synthetic chemist's toolkit.

Furthermore, the C-I bond can be cleaved under radical conditions, initiating radical-mediated cyclization or addition reactions. smolecule.com The susceptibility of the C-I bond to both nucleophilic attack and radical cleavage makes iodinated cyclopropanes, including ethyl cis-2-iodocyclopropanecarboxylate, highly valuable and reactive intermediates in the construction of complex molecular architectures.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉IO₂ | PubChem nih.gov |

| Molecular Weight | 240.04 g/mol | PubChem nih.gov |

| IUPAC Name | ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate | PubChem nih.gov |

| CAS Number | 433731-93-2 | PubChem nih.gov |

| Canonical SMILES | CCOC(=O)C1CC1I | PubChem nih.gov |

| InChI | InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 239.96473 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 239.96473 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 124 | PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H9IO2 |

|---|---|

Molecular Weight |

240.04 g/mol |

IUPAC Name |

ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

DWVNSRMOGUQGHD-UHNVWZDZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1I |

Canonical SMILES |

CCOC(=O)C1CC1I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cis 2 Iodocyclopropanecarboxylate

Stereoselective Approaches to Cyclopropane (B1198618) Ester Synthesis

The creation of the cyclopropane ring with specific stereochemistry is paramount in modern synthetic chemistry. Various methods have been developed to achieve high levels of diastereo- and enantioselectivity in the formation of cyclopropane esters.

Asymmetric Cyclopropanation Strategies Leading to Enantioenriched Cyclopropanes

The direct formation of enantioenriched cyclopropanes from prochiral alkenes is a highly desirable transformation. Two prominent strategies involve transition metal catalysis and carbenoid-mediated reactions.

Cobalt(II) complexes have emerged as effective catalysts for the asymmetric cyclopropanation of olefins. numberanalytics.com These catalysts, particularly those based on chiral porphyrins, can catalyze the reaction between an alkene and a diazoacetate, such as ethyl diazoacetate (EDA), to produce cyclopropane esters with high yields and stereoselectivity. nih.govscilit.com The mechanism is believed to involve the formation of a cobalt-carbene radical intermediate. uva.nl

One of the advantages of cobalt(II)-based metalloradical catalysis is its effectiveness with a range of diazo reagents and olefins, including electron-deficient ones like α,β-unsaturated esters, amides, ketones, and nitriles. numberanalytics.com These reactions can often be performed as a one-pot protocol without the need for slow addition of the diazo compound, as dimerization of the diazo reagent is often suppressed. numberanalytics.com The choice of the chiral ligand on the cobalt catalyst is crucial in determining the stereoselectivity of the cyclopropanation. nih.gov

Table 1: Examples of Cobalt-Catalyzed Asymmetric Cyclopropanation

| Catalyst System | Alkene | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cobalt(II)-Porphyrin | Styrene | Ethyl Diazoacetate | up to 89:11 | up to 90% | nih.gov |

| [Co(P1)] | Various Olefins | Succinimidyl Diazoacetate | High | High | numberanalytics.com |

| [Co(D2-Por*)] | Various Olefins | α-Ketodiazoacetates | High (E-selective) | High | numberanalytics.com |

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. wikipedia.orgmasterorganicchemistry.com It typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species, which then reacts with an alkene in a concerted, stereospecific manner. wikipedia.orgmasterorganicchemistry.com This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

A key feature of the Simmons-Smith reaction is the directing effect of hydroxyl groups in allylic alcohols. chemeurope.com The zinc reagent can coordinate to the oxygen atom, leading to the delivery of the methylene (B1212753) group to the same face of the double bond as the hydroxyl group, often with high diastereoselectivity. chemeurope.com This has been extensively used in the synthesis of complex molecules. nih.gov Modifications of the original Simmons-Smith conditions, such as the use of diethylzinc (B1219324) (the Furukawa modification), can enhance the reactivity of the system. wikipedia.org While the traditional Simmons-Smith reaction involves the transfer of a CH₂ group, cobalt-catalyzed variants have been developed for dimethylcyclopropanation. nih.gov

Table 2: Key Features of the Simmons-Smith Reaction

| Feature | Description | Reference |

|---|---|---|

| Reagents | Diiodomethane and a Zinc-Copper couple or Diethylzinc | wikipedia.orgmasterorganicchemistry.com |

| Mechanism | Concerted addition of a zinc carbenoid | wikipedia.org |

| Stereospecificity | The stereochemistry of the alkene is preserved in the product. | wikipedia.org |

| Directing Groups | Proximal hydroxyl groups direct the cyclopropanation to the syn face. | chemeurope.com |

Development of Stereoselective Iodination Chemistry for Cyclopropanecarboxylates

The direct, stereoselective iodination of a pre-formed cyclopropanecarboxylate (B1236923) ring to yield the cis isomer is a challenging transformation. An alternative strategy to access such structures involves intramolecular cyclization reactions where the iodine atom is incorporated during the ring formation. One such powerful method is iodolactonization. wikipedia.org

Iodolactonization involves the reaction of an unsaturated carboxylic acid with iodine. The reaction proceeds through the formation of an iodonium (B1229267) ion, which is then trapped intramolecularly by the carboxylate nucleophile to form an iodo-substituted lactone. wikipedia.org The stereochemistry of the resulting product is often well-controlled. While this method forms a lactone rather than an ester, the resulting iodolactone can be a valuable precursor to the desired ethyl cis-2-iodocyclopropanecarboxylate through subsequent ring-opening and esterification steps. The principles of stereocontrol in iodolactonization, where the iodine and oxygen add across a double bond in a defined manner, are relevant to the design of strategies for the stereoselective synthesis of iodo-substituted cyclopropanes.

Established Routes to this compound and its Precursors

While the above methods describe general stereoselective approaches to cyclopropanes, more specific routes have been established for the synthesis of cyclopropanecarboxylates and their derivatives.

Hydrolysis of Cyclopropyl (B3062369) Cyanide Followed by Iodination

A plausible synthetic route to this compound begins with a cyclopropane ring bearing a nitrile group. The synthesis of cyclopropanecarboxylic acid from cyclopropanecarbonitrile (B140667) is a well-established process. The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, for instance, using sulfuric acid, or via enzymatic methods. wikipedia.org

Following the formation of cyclopropanecarboxylic acid, esterification with ethanol (B145695) under acidic conditions would yield ethyl cyclopropanecarboxylate. wikipedia.org The final step in this proposed sequence is the stereoselective iodination of the cyclopropane ring to introduce the iodine atom cis to the ester group. As previously mentioned, the direct and stereoselective iodination of an unactivated cyclopropane ring is a non-trivial step and would likely require the development of specific methodologies, potentially involving substrate-directable reagents or novel catalytic systems.

Conversion from Ethyl γ-Chlorobutyrate via Cyclopropanecarboxylic Acid and Subsequent Iodination

The synthesis of this compound can be achieved through a multi-step process commencing with the cyclization of Ethyl γ-chlorobutyrate to form Ethyl cyclopropanecarboxylate. This is followed by the hydrolysis of the ester to Cyclopropanecarboxylic acid, and finally, a stereoselective iodination to yield the target cis-isomer.

The initial intramolecular cyclization of Ethyl γ-chlorobutyrate is a key step in forming the cyclopropane ring. wikipedia.org This reaction is typically promoted by a strong base to facilitate the 3-exo-trig cyclization through the generation of a carbanion that displaces the chloride. wikipedia.org

The resulting Ethyl cyclopropanecarboxylate is then hydrolyzed to Cyclopropanecarboxylic acid. This step is a standard ester hydrolysis, typically carried out under basic or acidic conditions.

The final and crucial step is the iodination of Cyclopropanecarboxylic acid to introduce the iodine atom with the desired cis stereochemistry relative to the carboxylic acid group, followed by esterification. The direct C-H functionalization of cyclopropanes can be challenging. nih.gov However, directed methods can achieve the desired regioselectivity and stereoselectivity. While specific conditions for the direct cis-iodination of Cyclopropanecarboxylic acid are not extensively detailed in readily available literature, related palladium-catalyzed C-H functionalizations on cyclopropanes containing directing groups have been explored. nih.gov In some cases, these reactions can yield iodinated cyclopropyl compounds, though the product distribution can be highly dependent on the substrate and reaction conditions. nih.gov Alternatively, the formation of a cyclopropyl radical cation followed by functionalization is another potential route. rsc.orgrsc.org

Following the iodination of the acid, esterification with ethanol under standard conditions would yield the final product, this compound.

Preparation of Enantiomerically Pure Forms of Ethyl 2-iodocyclopropanecarboxylate

The biological activity of chiral molecules often resides in a single enantiomer, making the preparation of enantiomerically pure forms of Ethyl 2-iodocyclopropanecarboxylate essential for certain applications. wikipedia.org The (1R,2R) and (1S,2S) enantiomers of this compound are known. nih.govpharmaffiliates.com The preparation of these pure forms can be approached through chiral resolution techniques.

Chiral Resolution Techniques

Chiral resolution is a common method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through various techniques, including the formation of diastereomeric salts, enzymatic resolution, and chiral chromatography.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds. wikipedia.orgmdpi.comnih.govnih.gov This method utilizes enzymes, such as lipases, which can selectively catalyze the reaction of one enantiomer over the other. For ester substrates like Ethyl 2-iodocyclopropanecarboxylate, a lipase (B570770) could selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The separated acid and ester can then be isolated. Lipases from Candida rugosa and Pseudomonas cepacia have been successfully used for the kinetic resolution of various chiral esters. mdpi.comnih.gov The reaction conditions, including the choice of enzyme, solvent, and acylating agent (for transesterification), can significantly influence the efficiency and enantioselectivity of the resolution. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC):

Preparative chiral High-Performance Liquid Chromatography (HPLC) is another effective method for separating enantiomers. nih.govnih.govchromatographyonline.comsigmaaldrich.comregistech.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A variety of CSPs are commercially available, including those based on cyclodextrins and macrocyclic glycopeptides, which can be operated in different modes (normal phase, reversed phase, polar organic). sigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. chromatographyonline.com This method can be scaled up to isolate larger quantities of the desired enantiomer.

Considerations for Process Development and Scalability

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acsgcipr.orgacsgcipr.org

For the synthesis of this compound, key considerations for process development and scalability include:

Cyclopropanation: The method used for creating the cyclopropane ring is a critical aspect. While some methods are convenient for lab-scale synthesis, they may not be suitable for large-scale production due to safety concerns or cost. For instance, the use of diazomethane (B1218177) is often avoided in industrial settings due to its explosive nature. wikipedia.orgmasterorganicchemistry.com The choice of a robust and scalable cyclopropanation reaction is paramount. acsgcipr.orgacs.orgresearchgate.net

Iodination: Iodination reactions, particularly on a large scale, require specific safety protocols. umich.eduiaea.org The choice of iodinating agent is important; using molecular iodine often necessitates an oxidizing agent, which can add complexity and potential hazards. nih.gov The management of waste streams containing iodine is also a significant environmental and safety consideration. acsgcipr.org The use of greener and more efficient iodination methods, such as electrochemical approaches, is an area of active research. nih.gov

Chiral Resolution: When scaling up a chiral resolution process, the chosen method's efficiency and cost become critical. Enzymatic resolutions can be advantageous due to the mild reaction conditions and the potential for enzyme recycling. For preparative HPLC, the cost of the chiral stationary phase and the throughput of the system are key factors to evaluate.

Safety: A thorough safety assessment is crucial for each step of the synthesis. This includes understanding the hazards associated with all reagents, intermediates, and reaction conditions. For iodination reactions, this involves managing the potential for volatile iodine release and ensuring appropriate containment and quenching procedures are in place. umich.edursc.org

Interactive Data Table: Key Process Considerations

| Process Step | Key Considerations for Scalability | Potential Challenges | Mitigation Strategies |

| Cyclopropanation | Reagent cost and safety, reaction yield, and throughput. wikipedia.orgacsgcipr.org | Use of hazardous reagents like diazomethane. masterorganicchemistry.com | Selection of safer, more stable cyclopropanating agents; process optimization for yield and efficiency. |

| Iodination | Choice of iodinating agent, control of reaction exothermicity, waste management. acsgcipr.orgnih.gov | Handling of corrosive and potentially volatile iodine-containing reagents. umich.edursc.org | Use of milder iodinating agents, implementation of robust temperature control, and proper waste treatment protocols. |

| Chiral Resolution | Efficiency of separation, cost of chiral resolving agent or stationary phase, throughput. | High cost of some chiral catalysts or HPLC columns, potential for racemization. | Optimization of resolution conditions, recycling of catalysts or columns, selection of the most cost-effective method. |

Reactivity and Mechanistic Investigations Involving Ethyl Cis 2 Iodocyclopropanecarboxylate

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. wikipedia.org In the case of ethyl cis-2-iodocyclopropanecarboxylate, the carbon-iodine bond is susceptible to cleavage and replacement by a metal, typically magnesium or lithium.

The iodine-magnesium exchange reaction of this compound can be efficiently achieved using alkyl Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl). scispace.comuni-muenchen.de This transformation is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds cleanly to afford the corresponding cyclopropylmagnesium chloride intermediate.

A general procedure involves cooling a solution of this compound in dry THF to -40 °C under an inert atmosphere, followed by the slow addition of a solution of isopropylmagnesium chloride. scispace.com The progress of the exchange can be monitored by gas chromatography. scispace.com This method provides a convenient route to functionalized cyclopropyl (B3062369) Grignard reagents that can be used in subsequent reactions. scispace.comuni-muenchen.de

Table 1: Iodine-Magnesium Exchange of this compound

| Reactant | Reagent | Solvent | Temperature (°C) | Time (min) | Product |

|---|---|---|---|---|---|

| This compound | i-PrMgCl | THF | -40 | 15 | Ethyl cis-2-(chloromagnesio)cyclopropanecarboxylate |

Data sourced from a general procedure for halogen-magnesium exchange. scispace.com

The formation of the cyclopropylmagnesium intermediate from this compound results in a species where the magnesium atom is directly bonded to the cyclopropane (B1198618) ring. The stability and reactivity of this intermediate are crucial for its synthetic utility.

The presence of the ester group in the cis position relative to the carbon-magnesium bond is thought to play a significant role in the stability of the cyclopropylmagnesium intermediate. It is proposed that the carbonyl oxygen of the ester can coordinate to the magnesium atom, forming a chelated structure. This intramolecular coordination can stabilize the organometallic species, preventing decomposition and influencing its reactivity. This type of chelation-assisted stability is a known phenomenon in organometallic chemistry. wikipedia.orgacs.org

Formation and Stability of Functionalized Cyclopropylmagnesium Intermediates

Subsequent Synthetic Transformations with Electrophiles

The functionalized cyclopropylmagnesium reagent generated from this compound is a potent nucleophile and can react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A significant application of the cyclopropylmagnesium intermediate is its reaction with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds. scispace.commasterorganicchemistry.com This reaction typically involves the addition of the electrophile to the solution of the pre-formed Grignard reagent at low temperature, followed by warming to room temperature and an aqueous workup. scispace.com For example, the reaction with benzophenone (B1666685) has been shown to proceed to give the corresponding tertiary alcohol in good yield. scispace.com The nucleophilic cyclopropyl ring attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and, after workup, a cyclopropyl-substituted alcohol. masterorganicchemistry.com

Table 2: Reaction of Ethyl cis-2-(chloromagnesio)cyclopropanecarboxylate with an Electrophile

| Grignard Reagent | Electrophile | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| Ethyl cis-2-(chloromagnesio)cyclopropanecarboxylate | Benzophenone | Ether | 61 | Ethyl cis-2-(hydroxydiphenylmethyl)cyclopropanecarboxylate |

Data represents a similar reaction with a dihalogenated cyclopropane precursor. scispace.com

Cross-Coupling Methodologies (e.g., Negishi Coupling, Suzuki Coupling)

The carbon-iodine bond in this compound serves as a handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the introduction of various organic fragments onto the cyclopropane ring with retention of stereochemistry.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. ucl.ac.uk While specific examples detailing the Negishi coupling of this compound are not extensively documented in the reviewed literature, the general mechanism proceeds via oxidative addition of the alkyl halide to the low-valent metal center, followed by transmetalation with the organozinc compound and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The versatility of organozinc reagents allows for the introduction of alkyl, aryl, vinyl, and other groups.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This methodology has been applied to the synthesis of biaryls and other coupled products. researchgate.net A recyclable palladium acetate/DABCO/PEG-400 system has been shown to be effective for the Suzuki-Miyaura cross-coupling of aryl iodides and bromides, offering an environmentally friendly approach. masterorganicchemistry.com Furthermore, a polymer-supported DABCO-palladium complex has demonstrated high catalytic activity in these reactions. rochester.edu Mechanistic studies have highlighted the importance of the base in the catalytic cycle. nih.gov Though specific data for this compound is limited in the provided search results, the general applicability of Suzuki coupling to organic halides suggests its potential for the arylation and vinylation of this cyclopropane derivative.

Below is a representative table of conditions that could be explored for such cross-coupling reactions based on general literature precedents.

| Coupling Reaction | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | - | THF, DMF | Ethyl cis-2-aryl/alkyl-cyclopropanecarboxylate |

| Suzuki Coupling | Pd(OAc)₂/DABCO | K₂CO₃, Cs₂CO₃ | PEG-400, Toluene/H₂O | Ethyl cis-2-aryl/vinyl-cyclopropanecarboxylate |

Other Relevant Reaction Pathways

Beyond cross-coupling, this compound can undergo a variety of other transformations.

Nucleophilic Substitution Reactions at the Iodine Atom

The iodine atom in this compound is susceptible to displacement by various nucleophiles. youtube.com This allows for the introduction of a range of functional groups at the C2 position of the cyclopropane ring. The general principles of nucleophilic substitution reactions, including SN1, SN2, E1, and E2 pathways, are well-established and depend on factors such as the nature of the substrate, the nucleophile/base, the leaving group, and the solvent. nih.gov For instance, reactions with carboxylate ions have been studied, with the reactivity influenced by the nature of the carboxylate and the solvent system. researchgate.netnih.gov Organocuprates, also known as Gilman reagents, are effective nucleophiles for SN2 reactions with alkyl halides and could potentially be used to introduce alkyl or aryl groups. masterorganicchemistry.com

Oxidation and Reduction Chemistry of the Cyclopropane Ring System

The cyclopropane ring system, while generally stable, can participate in oxidation and reduction reactions under specific conditions. The presence of the ester and iodo substituents influences the reactivity of the ring.

Oxidation: In organic chemistry, oxidation often involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. The specific products resulting from the oxidation of this compound would depend on the oxidizing agent used and the reaction conditions.

Reduction: Reduction typically involves an increase in the number of bonds to hydrogen or a decrease in the number of bonds to oxygen. The carbon-iodine bond is susceptible to reduction. A common reagent for the reduction of organic halides is tributyltin hydride, which proceeds via a radical mechanism. ucl.ac.uk Other reducing agents, such as sodium borohydride (B1222165) in appropriate solvents, can also be employed for the reduction of organohalides. ucl.ac.uk

Mechanistic Insights into Cyclopropanation Stereospecificity and Enantioselectivity

The cis stereochemistry of this compound is a direct consequence of the stereospecificity of the cyclopropanation reaction from which it is formed. The relative orientation of the substituents on the starting alkene is retained in the cyclopropane product.

Diastereoselectivity: The formation of the cis isomer is a key aspect of the synthesis of this compound. Diastereoselective cyclopropanation can be achieved through various methods, including the use of chiral auxiliaries or catalysts that control the facial selectivity of the carbene or carbenoid addition to the alkene. nih.gov For example, the use of a catalytically formed chiral auxiliary can direct the stereochemical outcome of cyclopropanation. Palladium-catalyzed methods have also been developed for the diastereoselective cyclopropanation of certain alkenes. nih.gov

Enantioselectivity: The synthesis of enantiomerically pure cyclopropanes is of great interest in medicinal chemistry and materials science. Enantioselective cyclopropanation can be achieved using chiral catalysts. Engineered myoglobin-based catalysts have shown high efficiency and stereoselectivity in the cyclopropanation of aryl-substituted olefins with ethyl diazoacetate. nih.gov Chiral telluronium ylides have also been employed for the enantioselective synthesis of vinylcyclopropanes. These approaches offer pathways to access specific enantiomers of functionalized cyclopropanes.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Chiral Cyclopropane-Containing Scaffolds

The inherent chirality and conformational rigidity of the cyclopropane (B1198618) ring make it a sought-after motif in medicinal chemistry and materials science. Ethyl cis-2-iodocyclopropanecarboxylate serves as a key starting material for the stereoselective synthesis of various chiral cyclopropane-containing structures.

Synthesis of Optically Active Cyclopropyl (B3062369) Carboxamides

The conversion of the ester group in this compound to a carboxamide function provides access to a class of compounds with significant potential in drug discovery. While direct aminolysis can be challenging, a common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation.

A general procedure for the synthesis of optically active cyclopropyl carboxamides from a related bromo-cyclopropane derivative, which can be adapted for the iodo-compound, involves the initial formation of an acyl chloride. For instance, treating the corresponding carboxylic acid with oxalyl chloride in a suitable solvent like dichloromethane (B109758) at low temperatures, followed by the addition of a primary or secondary amine, yields the desired chiral cyclopropyl carboxamide. This method allows for the introduction of a diverse range of amine fragments, leading to a library of optically active cyclopropyl carboxamides.

Table 1: Representative Synthesis of Chiral Cyclopropyl Carboxamides from a Related Bromocyclopropane (B120050) Carboxylic Acid

| Amine | Product | Yield |

| tert-Butylamine | (+)-(1S,2R)-1-Bromo-N-(tert-butyl)-2-methyl-2-(p-tolyl)cyclopropane-1-carboxamide | 88% |

| Dimethylamine | (+)-(1R,2S)-1-Bromo-N,N,2-trimethyl-2-phenylcyclopropane-1-carboxamide | 83% |

This data is illustrative and based on the synthesis from a related bromo-derivative, showcasing the general applicability of the methodology.

Preparation of Chiral Cyclopropane-Functionalized Amines and N-Heterocycles

Chiral cyclopropylamines and cyclopropane-fused N-heterocycles are important pharmacophores found in numerous biologically active compounds. This compound can be elaborated into these valuable building blocks through various synthetic transformations.

One approach involves the conversion of the ester to an amine functionality. This can be achieved through a Curtius rearrangement of the corresponding acyl azide, which is derived from the carboxylic acid. The resulting isocyanate can then be hydrolyzed or trapped with an alcohol to furnish the amine or a carbamate-protected amine, respectively.

Furthermore, the iodo-group provides a handle for the introduction of nitrogen-containing heterocycles. For example, through a formal nucleophilic substitution reaction, the iodine can be displaced by nitrogen nucleophiles. This can proceed via an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate, leading to the formation of trans-substituted cyclopropanes. This methodology has been successfully applied to the synthesis of densely substituted cyclopropyl azoles and other N-heterocycles. For instance, the reaction of a related bromocyclopropane with various N-heterocycles in the presence of a base affords the corresponding chiral cyclopropane-functionalized heterocycles with high diastereoselectivity.

Role in the Formal Synthesis of Complex Molecules and Analogues

The unique conformational constraints imposed by the cyclopropane ring make it a valuable design element in the synthesis of analogues of biologically active molecules. By replacing a flexible portion of a molecule with a rigid cyclopropane scaffold, chemists can probe the bioactive conformation and potentially enhance potency and selectivity. This compound is an ideal starting point for the synthesis of such conformationally restricted analogues.

A notable application is in the synthesis of analogues of natural products and therapeutic agents. For example, cyclopropane-containing nucleoside analogues have shown significant promise as antiviral agents. The synthesis of novel phenyl-branched cyclopropyl nucleosides has been reported, where a cyclopropane unit serves as a mimic of the ribose sugar. nih.gov Although not starting directly from this compound, the synthetic strategies employed highlight the potential of such building blocks in accessing these complex structures. The general approach involves coupling a suitably functionalized cyclopropyl derivative with a nucleobase to afford the target nucleoside analogue. nih.gov These analogues are then evaluated for their antiviral activity against a range of viruses, including HIV-1, HSV-1, and HSV-2. nih.gov

The synthesis of conformationally restricted analogues of glutamate, an important neurotransmitter, has also been explored. While not directly utilizing the title compound, the developed methodologies for creating cyclopentenyl-glutamate analogues showcase the importance of constrained scaffolds in neuroscience research.

Utilization in Stereospecific and Stereoselective Coupling Reactions for Medicinal Chemistry Precursors

The carbon-iodine bond in this compound is a key feature that allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, which are cornerstones of modern medicinal chemistry. These coupling reactions often proceed with high stereospecificity, preserving the chiral integrity of the cyclopropane ring.

The iodine atom makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the cyclopropane core.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid would yield a cis-2-arylcyclopropanecarboxylate, a structure found in numerous pharmacologically active molecules. Similarly, a Heck reaction with an alkene would introduce a vinyl substituent, while a Sonogashira coupling with a terminal alkyne would lead to the formation of a cyclopropyl-alkyne derivative. These transformations provide access to a diverse array of precursors for drug discovery programs.

Development of Highly Functionalized Cyclopropane Derivatives

The strategic combination of the functionalities present in this compound allows for the development of highly functionalized cyclopropane derivatives. The ester group can be modified as described previously, while the iodo group serves as a linchpin for introducing further complexity.

This dual reactivity enables the synthesis of multifunctional cyclopropanes that can be further elaborated into more complex molecular architectures. For example, after a cross-coupling reaction at the C-2 position, the ester at C-1 can be converted into other functional groups, such as an alcohol, an aldehyde, or an amine, providing a platform for the construction of intricate three-dimensional structures. This versatility is crucial for the generation of compound libraries for high-throughput screening in drug discovery.

Stereochemical Characterization and Elucidation

Significance of cis-Diastereoselectivity in Cyclopropane (B1198618) Systems

The cis-diastereoselectivity in cyclopropane systems is of profound importance in medicinal chemistry and synthetic design. The cyclopropane ring is a rigid structural motif that can act as a conformationally restricted analog of an alkyl chain or a double bond. nih.govrsc.org This rigidity is a powerful tool in drug discovery, as it can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. unina.itnih.gov

The introduction of a cis-substituted cyclopropane ring significantly limits the conformational freedom of a molecule. nih.gov This strategy has been successfully employed to design potent and selective ligands for various biological receptors. For instance, a cis-cyclopropane structure was shown to be highly effective in the conformational restriction of a histamine (B1213489) analog, leading to a potent and highly selective agonist for the histamine H3 receptor. acs.org In another example, replacing a flexible ethylene (B1197577) linker in a known inhibitor with a cis-cyclopropane ring led to a significant increase in inhibitory activity against β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. acs.org The rigid cis geometry can induce unique binding modes, such as CH−π interactions with aromatic residues in an enzyme's active site, which would be less probable with a more flexible or a trans-configured linker. acs.org

Furthermore, cis-cyclopropane derivatives serve as valuable and versatile building blocks in organic synthesis. nih.govnsf.govnih.gov Their fixed stereochemistry can be transferred to subsequent products, allowing for the construction of complex, stereochemically defined molecules. nih.govnsf.gov However, the synthesis of cis-cyclopropanes often presents a greater synthetic challenge compared to their more thermodynamically stable trans counterparts, making stereoselective methods for their preparation highly valuable. nih.govacs.org

Advanced Spectroscopic Methods for Stereochemical Assignment

Determining the specific stereochemical arrangement of substituents on the cyclopropane ring is accomplished through sophisticated spectroscopic and analytical methods.

NMR spectroscopy is an indispensable tool for establishing the relative stereochemistry of the substituents on the cyclopropane ring. By analyzing the interactions between neighboring protons, the cis or trans relationship can be unequivocally determined. nmrwiki.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, irrespective of the number of bonds separating them. csbsju.eduyoutube.com For Ethyl cis-2-iodocyclopropanecarboxylate, a NOESY experiment would be expected to show a cross-peak between the proton at the carbon bearing the iodo group (C2) and the proton at the carbon bearing the carboxylate group (C1). This spatial proximity, indicated by the NOE correlation, is a definitive confirmation that these two protons reside on the same face of the rigid cyclopropane ring, thereby establishing the cis relative stereochemistry. youtube.com

The magnitude of the through-bond scalar coupling (J-coupling) between two vicinal protons (protons on adjacent carbons, ³JHH) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edumestrelab.com In cyclopropane rings, this translates to a reliable distinction between cis and trans isomers. researchgate.netblogspot.com

Generally, the vicinal coupling constant for protons in a cis relationship is significantly larger than for those in a trans relationship. researchgate.net This is because the dihedral angle for cis protons is approximately 0°, whereas for trans protons it is around 120°. miamioh.edu For cyclopropane derivatives, particularly those with electron-withdrawing substituents, the following ranges are characteristic:

| Proton Relationship | Typical ³JHH Range (Hz) | Reference |

|---|---|---|

| cis | 6 - 12 Hz | researchgate.net |

| trans | 2 - 9 Hz | researchgate.net |

The observation of a ³JHH value in the upper end of this range (e.g., >9 Hz) for the coupling between the C1 and C2 protons of Ethyl 2-iodocyclopropanecarboxylate would provide strong evidence for the cis configuration. researchgate.net

While NMR can establish relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides an unambiguous three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom. ed.ac.uk

For a chiral, enantiomerically pure sample of this compound that forms suitable crystals, X-ray diffraction can definitively confirm the cis relationship between the iodo and ester groups. researchgate.net Crucially, it can also determine the absolute configuration at the two chiral centers (C1 and C2). The presence of the relatively heavy iodine atom is particularly advantageous for this purpose. mit.edu Heavy atoms produce a stronger anomalous scattering effect, which is the physical phenomenon that allows for the distinction between a molecule and its non-superimposable mirror image (enantiomer) in the crystal lattice. researchgate.netmit.edu The analysis, often utilizing the Flack parameter, can confidently assign the correct (R,S) or (S,R) stereodescriptors to the specific enantiomer being studied. mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Analytical Techniques for Assessing Enantiomeric Purity (e.g., Chiral HPLC, GC)

Once the stereochemistry is established, it is often necessary to determine the enantiomeric purity of a sample, which is a measure of the excess of one enantiomer over the other. Chiral chromatography is the primary method for this analysis. researchgate.netmdpi.com

The fundamental principle involves using a chiral environment to induce a temporary and separable difference between the two enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.comnih.gov The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times, allowing for their separation and quantification. springernature.com

| Technique | Principle | Common Chiral Selectors | Application Notes |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide derivatives (e.g., amylose, cellulose), crown ethers, macrocyclic antibiotics. | A highly versatile and widely used method for the separation of a broad range of chiral compounds, including esters. researchgate.netnih.gov |

| Chiral GC | Separation of volatile enantiomers on a column coated with a chiral selector. | Cyclodextrin derivatives. | Suitable for volatile and thermally stable compounds like small cyclopropane esters. mdpi.com |

For Ethyl cis-2-iodocyclopropanecarboxylate, a chiral HPLC method using a polysaccharide-based column (e.g., Chiralpak®) would be a standard approach to separate the two enantiomers and determine the enantiomeric excess (% ee) of a sample. researchgate.net Alternatively, if the compound is sufficiently volatile, chiral GC with a cyclodextrin-based column could also achieve the separation. mdpi.com

Computational and Theoretical Investigations

Mechanistic Studies Through Computational Chemistry

Computational chemistry offers a molecular-level view of reaction mechanisms, allowing for the exploration of transient structures and energetic landscapes that are often inaccessible to experimental measurement. escholarship.orgmdpi.com For donor-acceptor cyclopropanes like Ethyl cis-2-iodocyclopropanecarboxylate, these methods are crucial for understanding their diverse reactivity in transformations such as cycloadditions and ring-opening functionalizations. nih.gov

The study of reaction pathways through computational chemistry hinges on identifying transition states—the highest energy points along a reaction coordinate. Techniques like Density Functional Theory (DFT) are employed to locate and characterize these transient structures, providing a roadmap of the reaction mechanism. escholarship.org For donor-acceptor cyclopropanes, reactions often proceed through a stepwise mechanism involving the cleavage of the polarized C-C bond between the carbon atoms bearing the donor and acceptor groups.

In a typical transformation, such as a [3+2] cycloaddition with a carbonyl compound, computational models can elucidate the precise nature of the bond-forming and bond-breaking events. nih.gov For instance, studies on similar halogenated donor-acceptor cyclopropanes have shown that the reaction can be initiated by a Lewis acid or a transition metal catalyst, which activates the cyclopropane (B1198618). nih.gov The subsequent step often involves a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to a ring-opened intermediate. nih.gov Computational analysis of the transition state for this ring-opening step reveals the degree of charge separation and the geometric requirements for the reaction to proceed. researchgate.net In the case of this compound, the iodine atom would act as the donor and the ethyl carboxylate group as the acceptor, polarizing the bond between them and making it susceptible to cleavage.

Detailed computational investigations, often using methods like B3LYP, can map out the entire reaction energy surface. nih.gov This includes the initial reactant complex, the transition state for ring-opening, the resulting intermediate, and the subsequent transition state for ring-closure or further reaction to form the final product. escholarship.orgnih.gov These studies can also predict the stereochemical outcome by comparing the activation energies of competing diastereomeric transition states. nih.gov

The energy of the intermediate relative to the reactants and products determines whether it is a transient species or a stable, potentially observable, compound. DFT calculations can accurately predict the heats of formation and Gibbs free energies of these intermediates. nih.gov In the context of this compound, the ring-opened intermediate would likely be a 1,3-dipole, with a positive charge stabilized by the iodine atom and a negative charge delocalized into the ester group. The stability of this intermediate would be a key factor in the facility of cycloaddition reactions. Computational studies can quantify this stability, providing a rationale for the observed reactivity. nih.gov

Analysis of Electronic Structure and Strain within the Cyclopropane Ring System

The unique reactivity of cyclopropanes is intrinsically linked to their high ring strain and distinct electronic structure. libretexts.org this compound is no exception, and computational methods offer a powerful lens through which to examine these properties.

The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org Angle strain arises from the compression of the internal C-C-C bond angles to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon. masterorganicchemistry.com Torsional strain results from the eclipsing interactions of the substituents on adjacent carbon atoms. masterorganicchemistry.com

The total ring strain in cyclopropane is estimated to be around 27-28 kcal/mol. masterorganicchemistry.comutexas.edu This high strain energy makes the C-C bonds of the ring weaker and more reactive than those in acyclic alkanes. utexas.edu Computational methods can parse the total strain energy into its constituent parts.

| Type of Strain | Contributing Factor | Estimated Energy (kcal/mol) |

|---|---|---|

| Angle Strain | C-C-C bond angles forced to 60° instead of the ideal 109.5°. masterorganicchemistry.com | ~18-19 |

| Torsional Strain | Eclipsing interactions of C-H bonds on adjacent carbons. masterorganicchemistry.comutexas.edu | ~9 |

| Total Ring Strain | Sum of Angle and Torsional Strain | ~27-28 masterorganicchemistry.comutexas.edu |

For this compound, the presence of the iodo and ethyl carboxylate substituents would further influence the strain energy, though the dominant contribution remains from the three-membered ring structure.

The "donor-acceptor" substitution pattern is a key feature governing the reactivity of this compound. The ethyl carboxylate group is a strong electron-withdrawing group (acceptor), while the iodine atom, despite its inductive electron-withdrawing nature, can act as an electron donor through its lone pairs, capable of stabilizing an adjacent positive charge. nih.gov This vicinal arrangement of donor and acceptor groups polarizes the C1-C2 bond, making it the most reactive bond in the molecule.

Computational studies on donor-acceptor cyclopropanes have shown that increasing the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor group enhances the polarization and thus the reactivity of the cyclopropane. nih.gov Kinetic studies have revealed that electron-donating substituents on the donor part of the molecule can accelerate cycloaddition reactions significantly. nih.gov Conversely, electron-withdrawing substituents on the donor slow the reaction down. nih.gov The reactivity of these systems often correlates well with Hammett parameters, providing a quantitative link between electronic structure and reaction rates. nih.gov

Predictive Modeling for Reactivity and Stereoselectivity in Cyclopropane Transformations

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their rate and stereoselectivity, before they are run in the lab. nih.gov For transformations involving complex substrates like this compound, predictive modeling is particularly valuable.

DFT calculations at levels of theory such as B3LYP/6-311G** have been shown to be robust tools for predicting both reactivity and stereoselectivity in various reactions, including those involving cyclic systems. nih.gov By calculating the energy barriers for all possible reaction pathways, one can predict which products will be formed and in what ratios. For stereoselectivity, the model must accurately compute the small energy differences between the transition states leading to different stereoisomers. researchgate.netarxiv.org

For example, in a reaction where this compound could form multiple stereoisomeric products, computational models would be used to calculate the energies of the transition states leading to each isomer. The stereoisomer formed via the lowest energy transition state would be predicted as the major product. nih.gov

More recently, machine learning techniques have emerged as a powerful complement to traditional computational methods. researchgate.netarxiv.org These models can be trained on large datasets of reaction outcomes to predict the stereoselectivity of new transformations with high accuracy. researchgate.net By combining features derived from quantum chemical calculations with machine learning algorithms, researchers are developing predictive tools that can accelerate the discovery and optimization of stereoselective reactions involving complex molecules like this compound. researchgate.netarxiv.org

Future Research Directions in Ethyl Cis 2 Iodocyclopropanecarboxylate Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key Research Objectives:

Catalytic Asymmetric Cyclopropanation: The design and application of novel chiral catalysts for the direct asymmetric cyclopropanation of appropriate alkene precursors with an iodine-containing carbene equivalent would be a significant breakthrough. This would allow for the enantioselective synthesis of specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.

Stereospecific Iodination Protocols: Investigating new iodinating agents and reaction conditions that can selectively deliver iodine to the cis face of a cyclopropane (B1198618) precursor would provide a more direct and efficient route. This could involve exploring substrate-directing groups or novel catalyst systems that can control the stereochemical outcome of the iodination step.

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of ethyl cis-2-iodocyclopropanecarboxylate could offer advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters in a flow reactor could lead to improved yields and selectivity.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Cyclopropanation | Enantioselective synthesis, high atom economy | Catalyst design and synthesis, substrate scope |

| Stereospecific Iodination | Direct access to the target molecule, potential for high selectivity | Control of stereochemistry, development of new reagents |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Initial setup costs, optimization of flow parameters |

Discovery of New Transformations and Reaction Classes

The reactivity of the carbon-iodine bond in this compound is a key area for future investigation. While standard transformations such as nucleophilic substitution and elimination have been noted, a systematic exploration of its participation in a broader range of modern organic reactions is warranted. nih.gov

Promising Avenues for Exploration:

Transition-Metal Catalyzed Cross-Coupling Reactions: A thorough investigation into the utility of this compound as a coupling partner in various transition-metal catalyzed reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) could open up new pathways for the synthesis of complex, functionalized cyclopropane derivatives. The strained nature of the cyclopropane ring may lead to unique reactivity and product distributions.

Radical-Mediated Transformations: The C-I bond is susceptible to homolytic cleavage, suggesting that the compound could be a valuable precursor for cyclopropyl (B3062369) radicals. Exploring its involvement in radical-mediated additions, cyclizations, and other cascade reactions could lead to the discovery of novel and powerful synthetic methodologies.

Ring-Opening and Rearrangement Reactions: The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the ester and iodo substituents, could be exploited to drive novel ring-opening or rearrangement reactions. Investigating the behavior of this compound under thermal, photochemical, or catalytic conditions could unveil new synthetic pathways to valuable acyclic or larger ring systems.

Advanced Applications in Diverse Organic Synthesis Contexts

The development of novel synthetic methods and the discovery of new reactions will directly fuel the application of this compound as a versatile building block in the synthesis of complex and biologically active molecules.

Potential Areas of Application:

Total Synthesis of Natural Products: The rigid cyclopropane scaffold is a common motif in a variety of natural products. This compound could serve as a key starting material or intermediate in the total synthesis of such compounds, providing a stereochemically defined and readily functionalizable core.

Medicinal Chemistry: The introduction of a cyclopropane ring into a drug candidate can have profound effects on its pharmacological properties, including metabolic stability, potency, and selectivity. The ability to use this compound to install this motif in a controlled manner would be highly valuable for the development of new therapeutic agents.

Materials Science: The unique electronic and steric properties of functionalized cyclopropanes could be harnessed in the design of new polymers and materials with tailored properties. This compound could serve as a monomer or a key building block for such materials.

Deeper Mechanistic Elucidation of Key Reaction Pathways

A fundamental understanding of the mechanisms governing the reactions of this compound is essential for the rational design of new synthetic methods and applications. Future research should employ a combination of experimental and computational techniques to probe the intricacies of its reactivity.

Key Mechanistic Questions to Address:

Conformational Analysis and Reactivity: Detailed computational studies could provide insights into the preferred conformations of the molecule and how these influence its reactivity in different chemical environments. Understanding the interplay between the ester and iodo substituents on the cyclopropane ring is crucial.

Transition State Analysis: The characterization of transition states for key reactions, such as nucleophilic substitution, elimination, and cross-coupling, through computational modeling will be invaluable for understanding the factors that control selectivity and reactivity. This knowledge can guide the development of more efficient and selective catalysts and reaction conditions.

Stereoelectronic Effects: A thorough investigation into the stereoelectronic effects at play in reactions involving this compound will provide a deeper understanding of its chemical behavior. For example, the orientation of the C-I bond and its influence on the adjacent C-C bonds of the cyclopropane ring can have a significant impact on reaction outcomes.

By focusing on these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries and innovations across the landscape of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.